REACTION_CXSMILES
|
[CH:1]1[C:6]2[NH:7][C:8](=O)[CH2:9][CH2:10][O:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.B>C1COCC1>[CH:1]1[C:6]2[NH:7][CH2:8][CH2:9][CH2:10][O:11][C:5]=2[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=C1NC(CCO2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.59 mL
|
Type
|
reactant
|
Smiles
|
B
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at this point
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
Extraction of the solution with 1M sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
brine afforded an organic layer that
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1NCCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 125.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |